Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate

Synthetic Chemistry Intermediate Neonicotinoid Synthesis

Procure this disubstituted pyridine to leverage three orthogonal reactive handles—ester, aromatic chloride, and benzylic chloride—for sequential derivatization without protecting-group manipulation. It streamlines neonicotinoid analog synthesis, kinase/GPCR library design, and PROTAC probe construction. Generic alternatives lacking all three groups add synthetic steps, reducing yield and increasing total cost. Optimize your divergent synthesis with a scaffold that delivers structural complexity from a single intermediate.

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05
CAS No. 1256807-98-3
Cat. No. B2959886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate
CAS1256807-98-3
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC(=C1)CCl)Cl
InChIInChI=1S/C8H7Cl2NO2/c1-13-8(12)6-2-5(3-9)4-11-7(6)10/h2,4H,3H2,1H3
InChIKeyKOKDIRNEPFGBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate (CAS: 1256807-98-3): Structural and Physicochemical Baseline


Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate (CAS: 1256807-98-3) is a disubstituted pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol [1]. It features a 2-chloro substituent on the pyridine ring and a chloromethyl group at the 5-position, with a methyl ester at the 3-position. Computed physicochemical properties include an XLogP3-AA of 2.1, a topological polar surface area of 39.2 Ų, and a predicted boiling point of 327.5±42.0 °C [1].

Why Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate Cannot Be Replaced by Unsubstituted or Singly Substituted Pyridines in Multi-Step Synthesis


This compound's value lies not in end-use activity but as a strategically functionalized synthetic intermediate. Unlike simpler pyridine carboxylates, it presents three orthogonal reactive centers for sequential derivatization: an ester for hydrolysis/amidation, an aromatic chloride for cross-coupling, and a benzylic chloride for nucleophilic displacement [1]. These handles allow for divergent synthesis of complex molecules not accessible from monosubstituted pyridines . Therefore, generic substitution with compounds lacking the full complement of functional groups (e.g., a 5-(chloromethyl)pyridine lacking the 2-chloro substituent) would necessitate additional synthetic steps, reducing overall yield and increasing cost.

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate: Head-to-Head Evidence for Scientific Procurement


Orthogonal Reactivity vs. 2-Chloro-5-(chloromethyl)pyridine: Synthetic Efficiency

Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate provides a key advantage over its simpler analog 2-chloro-5-(chloromethyl)pyridine, which lacks the ester moiety. In the synthesis of neonicotinoid insecticides, this compound is used as a building block for more complex structures . The presence of the methyl ester group in the target compound eliminates the need for a separate esterification step, which is required when using 2-chloro-5-(chloromethyl)pyridine as a starting material [1]. This pre-installed functionality can lead to a shorter synthetic sequence.

Synthetic Chemistry Intermediate Neonicotinoid Synthesis

Regioselective Functionalization Potential vs. Methyl 6-(chloromethyl)nicotinate

The specific substitution pattern of methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate offers a different electronic and steric environment compared to a positional isomer like methyl 6-(chloromethyl)nicotinate . The presence of a chlorine atom ortho to the ester group in the target compound can influence the reactivity of both the ester and the pyridine ring, enabling different regioselectivity in metal-catalyzed cross-coupling reactions. This is crucial for designing specific molecular architectures that are inaccessible from the 6-chloromethyl isomer.

Medicinal Chemistry Agrochemicals Cross-Coupling

Physicochemical Property Profile vs. 2-Chloro-5-(chloromethyl)pyridine

The methyl ester group of methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate imparts a significantly different physicochemical profile compared to 2-chloro-5-(chloromethyl)pyridine. The target compound has a computed XLogP3 of 2.1 and a topological polar surface area (TPSA) of 39.2 Ų [1]. In contrast, 2-chloro-5-(chloromethyl)pyridine has a lower logP (~1.66) and a lower TPSA [2]. The higher lipophilicity and TPSA of the target compound indicate it will have different solubility, permeability, and metabolic stability when incorporated into a larger molecule, which can be a critical selection criterion in lead optimization.

Drug Discovery Physicochemical Properties Bioavailability

High-Impact Application Scenarios for Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate Procurement


Advanced Intermediate for Neonicotinoid Insecticide Derivatization

This compound serves as a key building block for the synthesis of next-generation neonicotinoid insecticides or modified analogs. Its pre-installed ester group allows for the efficient construction of complex molecules where a carboxylate moiety is required, potentially offering a streamlined route compared to starting from 2-chloro-5-(chloromethyl)pyridine [1]. This is particularly relevant for research groups exploring new chemistries in the pyridine insecticide space.

Strategic Scaffold in Medicinal Chemistry for Kinase or Receptor Modulators

The orthogonally protected pyridine core (2-Cl, 5-CH₂Cl, 3-CO₂Me) is a highly valuable scaffold for the parallel synthesis of small-molecule libraries targeting specific protein classes, such as kinases or GPCRs. The unique combination of substituents allows for systematic exploration of structure-activity relationships (SAR) by independently modifying each of the three reactive sites [1]. The physicochemical profile of the scaffold (XLogP3 2.1) makes it a suitable starting point for optimizing drug-like properties.

Chemical Biology Tool for Bioconjugation or Probe Development

The chloromethyl group at the 5-position is an excellent electrophilic handle for site-specific modification of biomolecules or solid supports. This compound can be used to synthesize affinity probes, PROTACs (Proteolysis Targeting Chimeras), or fluorescently labeled tool compounds. The distinct reactivity of the benzylic chloride compared to the aromatic chloride allows for sequential functionalization, enabling the construction of complex, multifunctional probes with high precision.

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